molecular formula C19H20N2O3S B2587316 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide CAS No. 1005299-15-9

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide

Cat. No.: B2587316
CAS No.: 1005299-15-9
M. Wt: 356.44
InChI Key: XSQFSSHGUPSQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide is a synthetic organic compound featuring a tetrahydroquinoline scaffold modified with a benzenesulfonyl group at the 1-position and a cyclopropanecarboxamide moiety at the 7-position. This structure combines the rigidity of the cyclopropane ring with the electron-withdrawing properties of the sulfonyl group, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c22-19(15-8-9-15)20-16-11-10-14-5-4-12-21(18(14)13-16)25(23,24)17-6-2-1-3-7-17/h1-3,6-7,10-11,13,15H,4-5,8-9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQFSSHGUPSQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3CC3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide typically involves multiple steps. One common method includes the coupling of benzenesulfonyl azides with proline derivatives under base-mediated conditions. This reaction often uses 1,8-diazabicyclo[5.4.0]undec-7-ene as a strong base to drive the reaction to completion . The reaction conditions are generally mild, and the process is environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

  • Structure: Shares the cyclopropane-carboxamide core but differs in substituents: 1-Position: Phenyl group instead of benzenesulfonyl. 2-Position: 4-Methoxyphenoxy group absent in the target compound. Amide Side Chain: N,N-diethyl vs. the unsubstituted cyclopropanecarboxamide in the target compound.
  • Synthesis: Prepared via procedure B using N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide and 4-methoxyphenol, yielding 78% with a diastereomeric ratio (dr) of 23:1 .
  • Key Differences: The presence of a methoxyphenoxy group may enhance solubility but reduce metabolic stability compared to the benzenesulfonyl group in the target compound.

N-[1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide

  • Structure: Features a tetrahydroquinoline scaffold but diverges in substitutions: 1-Position: Cyclopropylcarbonyl group instead of benzenesulfonyl. 7-Position: 4-(Trifluoromethyl)benzamide replaces cyclopropanecarboxamide.
  • The cyclopropylcarbonyl moiety may also influence conformational flexibility .

Research Findings and Functional Insights

  • Electron-Withdrawing Groups : The benzenesulfonyl group in the target compound may enhance receptor binding through polar interactions, contrasting with the trifluoromethyl group in , which relies on hydrophobic and electrostatic effects.
  • Stereochemical Outcomes : The high diastereoselectivity (dr 23:1) observed in suggests that substituent steric effects dominate during cyclopropane ring formation, a factor that could guide synthetic optimization of the target compound.
  • Biological Relevance : While the target compound’s activity is unspecified, analogs like are often explored as kinase inhibitors or protease modulators due to their rigid scaffolds and tunable substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.